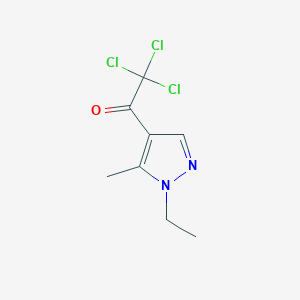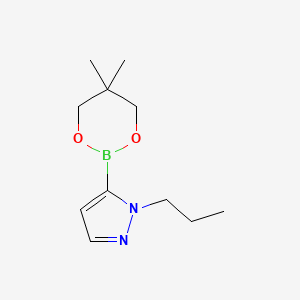![molecular formula C15H17FN4 B1396406 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338674-66-0](/img/structure/B1396406.png)
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine
Overview
Description
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine is a chemical compound with the molecular formula C15H17FN4 and a molecular weight of 272.32 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyridazinyl ring, which is further connected to a piperidin-4-amine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine involves multiple steps, typically starting with the preparation of the pyridazinyl ring followed by the introduction of the fluorophenyl group and the piperidin-4-amine moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .
Chemical Reactions Analysis
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and is used in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: This compound contains a pyridazinone ring and is known for its potent PDE-III inhibitory activity.
Properties
IUPAC Name |
1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-12-3-1-2-11(10-12)14-4-5-15(19-18-14)20-8-6-13(17)7-9-20/h1-5,10,13H,6-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVFZYNCDAAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)


![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)







![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)
